CSF1R Potency vs Pexidartinib and ARRY-382
c-Fms-IN-6 demonstrates superior biochemical potency for CSF1R compared to the clinically advanced inhibitor Pexidartinib (PLX3397) and comparable potency to the selective agent ARRY-382. In enzymatic assays measuring inhibition of unphosphorylated CSF1R, c-Fms-IN-6 achieves an IC50 of ≤10 nM . In contrast, Pexidartinib exhibits a CSF1R IC50 of 20 nM , while ARRY-382 achieves an IC50 of 9 nM . The approximately 2-fold potency advantage of c-Fms-IN-6 over Pexidartinib at the target level provides a greater dynamic range for dose-response studies.
| Evidence Dimension | CSF1R enzymatic inhibition (unphosphorylated) |
|---|---|
| Target Compound Data | IC50 ≤ 10 nM |
| Comparator Or Baseline | Pexidartinib (PLX3397): IC50 = 20 nM; ARRY-382: IC50 = 9 nM |
| Quantified Difference | c-Fms-IN-6 is 2-fold more potent than PLX3397; comparable to ARRY-382 (≤10 nM vs 9 nM) |
| Conditions | Enzymatic assay for unphosphorylated c-FMS kinase |
Why This Matters
Procurement decisions should reflect the required potency window: c-Fms-IN-6 offers greater target engagement at lower concentrations than Pexidartinib, reducing the likelihood of off-target effects at higher doses.
